
Antibiotic A 201A
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Overview
Description
Antibiotic A 201A (CAS Registry Number: 37305-78-5) is a structurally complex compound with the IUPAC name (E)-3-[4-[(5Z)-3,4-dihydroxy-5-[2-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide. It features a hybrid structure combining a purine moiety, oxolan rings, and a trifluoroacetylated indole-chalcone scaffold . While its exact mechanism of action and clinical applications remain understudied in the provided evidence, its synthesis involves Friedel-Crafts fluoroacetylation under trifluoroacetic anhydride (TFAA) catalysis, a method shared with other indole-based antimicrobial agents .
Chemical Reactions Analysis
Structural Analysis
Antibiotic A 201A’s structure comprises a peptidic backbone with hydroxyl, methoxy, and amino groups. Key features include:
Property | Value |
---|---|
Molecular Weight | 802.8 g/mol |
PubChem CID | 6441582, 74997844 |
Chemical Class | Glycopeptide |
Acid Hydrolysis
Glycopeptide antibiotics often undergo acid hydrolysis to isolate aglycone cores. For A 201A, hydrolysis may involve cleavage of peptide bonds or glycosidic linkages :
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Reaction Conditions : Dilute acid (e.g., HCl) or enzymatic catalysts
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Products : Aglycone peptides and aminodeoxy sugars
Amide Formation with Squaric Acid
Reactions with squaric acid esters yield derivatives with enhanced properties :
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Reactants : Squaric acid ester (e.g., ethyl squarate), A 201A
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Products : Asymmetric diamide derivatives (e.g., 13, 14 in Scheme 4 )
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Mechanism : Reaction at the N-terminal amino group of the heptapeptide core
Table: Squaric Acid Derivatives
Antibiotic | Derivative | Key Features |
---|---|---|
Ristocetin A | 13 | Symmetric diamide structure |
Aglyco-ristocetin A | 14 | Enhanced solubility |
Chemical Oxidation
Antibiotics like A 201A may be oxidized under environmental conditions:
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Reagents : Hydrogen peroxide (H₂O₂), peroxymonosulfate (PMS)
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Pathways : Deamidation, hydroxylation, or ring-opening reactions
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Example : Co₃O₄-catalyzed PMS oxidation reduces COD by 91% in similar compounds
Enzymatic Degradation
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Enzymes : Laccases, peroxidases
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Mechanism : Oxidation of aromatic rings or cleavage of peptide bonds
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Key Finding : Laccase-mediated degradation reduces antimicrobial activity by altering molecular structure
Table: Oxidation and Enzymatic Methods
Method | Reagents | Outcome |
---|---|---|
Chemical Oxidation | H₂O₂, PMS, Co³⁺ catalysts | Ring-opening, COD reduction |
Enzymatic Degradation | Laccases | Loss of antimicrobial activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Antibiotic A 201A belongs to a class of indole-chalcone derivatives, which are known for their antimicrobial and antitumor activities. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Compound | Structural Features | Synthesis Method | Reported Activity |
---|---|---|---|
This compound | Indole-chalcone, trifluoroacetyl group, purine moiety | TFAA-promoted C-3 acetylation (Scheme 61) | Antimicrobial (specifics undefined) |
Compounds 204a–f | 3-Trifluoroacetylindole-chalcone derivatives | TFAA-mediated Friedel-Crafts acylation | Antifungal, antitumor |
A 204 | Not fully described; likely a structural analog of A 201A | Unspecified | Undisclosed |
Azole Antifungals | Triazole/imidazole rings | Nucleophilic substitution reactions | Antifungal (CYP450 inhibition) |
Fluoroquinolones | Fluorinated quinolone core | Multi-step halogenation and cyclization | Broad-spectrum antibacterial |
Key Observations :
Synthesis Specificity: Unlike azoles or fluoroquinolones, A 201A and its analogs (e.g., 204a–f) rely on trifluoroacetylation for functionalization, a method that enhances electrophilic reactivity and may improve target binding .
Activity Gaps : While 204a–f derivatives exhibit antifungal and antitumor activity, A 201A’s antimicrobial spectrum remains uncharacterized in the available literature, highlighting a critical research gap .
Mechanistic and Efficacy Comparisons
Antimicrobial Activity
- Indole-Chalcone Derivatives : Compounds like 204a–f disrupt microbial cell membranes via hydrophobic interactions and inhibit enzymes like topoisomerase II .
- A 201A Hypothetical Mechanism : The purine moiety may interfere with bacterial DNA/RNA synthesis (akin to sulfonamides or purine analogs), while the chalcone scaffold could destabilize membranes .
Recommendations :
Properties
CAS No. |
37305-78-5 |
---|---|
Molecular Formula |
C37H50N6O14 |
Molecular Weight |
802.8 g/mol |
IUPAC Name |
(E)-3-[4-[(5Z)-3,4-dihydroxy-5-[2-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49)/b17-12+,30-22- |
InChI Key |
HELPZWNRUYNCJQ-QWJSOBSRSA-N |
SMILES |
CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |
Isomeric SMILES |
CC1C(C(C(C(O1)OC/C(=C/2\C(C(C(O2)OC3=CC=C(C=C3)/C=C(\C)/C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)/OC)O)OC)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 201A; A201A; A-201A; Antibiotic 201A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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